2,6-Diamino-5-chloropyrimidin-4-ol is a heterocyclic compound with the molecular formula CHClNO. This compound is a derivative of pyrimidine, characterized by a six-membered aromatic ring containing two nitrogen atoms. It is known for its potential applications in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals and as a candidate for anticancer and antimicrobial agents .
The compound is cataloged under the Chemical Abstracts Service number 71552-22-2 and is documented in several chemical databases such as PubChem and BenchChem. Its synthesis and properties have been explored in various scientific studies and patents, highlighting its significance in chemical research .
2,6-Diamino-5-chloropyrimidin-4-ol belongs to the class of pyrimidine derivatives. It is classified as both an organic compound and a heterocyclic compound due to its unique structure that includes nitrogen atoms within its aromatic ring system. This classification allows it to participate in a variety of chemical reactions typical of nitrogen-containing heterocycles.
The synthesis of 2,6-Diamino-5-chloropyrimidin-4-ol typically involves chlorination of 2,6-diaminopyrimidine followed by hydroxylation. One common synthetic route includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as nano-cobalt chromium oxide, conducted in ethanol at approximately 50°C .
The molecular structure of 2,6-Diamino-5-chloropyrimidin-4-ol consists of a pyrimidine ring substituted with two amino groups at positions 2 and 6, a chlorine atom at position 5, and a hydroxyl group at position 4. This arrangement contributes to its reactivity and biological activity.
2,6-Diamino-5-chloropyrimidin-4-ol can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2,6-Diamino-5-chloropyrimidin-4-ol primarily involves its ability to inhibit specific enzymes by binding to their active sites. This interaction disrupts normal enzymatic functions, which is particularly relevant in its potential use as an anticancer or antimicrobial agent. The exact pathways may vary based on the specific biological target and derivative form utilized .
The compound exhibits stability under standard laboratory conditions but may decompose upon exposure to strong acids or bases.
2,6-Diamino-5-chloropyrimidin-4-ol has several notable applications:
Pyrimidine derivatives constitute a cornerstone of modern medicinal chemistry, tracing their therapeutic relevance to fundamental biological structures. As essential components of nucleic acids (thymine, cytosine, and uracil), these heterocyclic compounds provide a privileged scaffold for drug design. The historical significance of pyrimidine-based pharmaceuticals is exemplified by trimethoprim, a 2,4-diaminopyrimidine derivative that emerged as a broad-spectrum antibacterial agent by selectively inhibiting bacterial dihydrofolate reductase (DHFR) [5] [10]. Similarly, methotrexate (a classical folate-mimetic pyrimidine) revolutionized cancer chemotherapy through its potent inhibition of human DHFR [5]. Contemporary drug discovery continues exploiting this versatile scaffold, particularly against challenging diseases like tuberculosis (TB), where 2,4-diaminopyrimidine derivatives specifically target Mycobacterium tuberculosis DHFR (mt-DHFR) [10]. This enzyme possesses a unique glycerol binding site absent in human DHFR, enabling selective inhibition – a strategy underpinning next-generation anti-TB agents [10]. The enduring pharmaceutical value of pyrimidines stems from their synthetic tractability and capacity for strategic functionalization, allowing medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties across diverse therapeutic areas.
Table 1: Landmark Pyrimidine Derivatives in Drug Discovery
Compound | Core Structure | Therapeutic Application | Key Mechanism/Target |
---|---|---|---|
Trimethoprim | 2,4-Diaminopyrimidine | Antibacterial | Bacterial DHFR inhibition |
Methotrexate | Folic acid analogue | Anticancer/Antirheumatic | Human DHFR inhibition |
Azidothymidine (AZT) | Thymidine analogue | Antiviral (HIV) | Reverse transcriptase inhibition |
5-Fluorouracil | Fluorinated pyrimidinone | Anticancer | Thymidylate synthase inhibition |
Imazosulfuron | 2-Aminosulfonylpyrimidine | Herbicide | Acetolactate synthase inhibition |
Chlorinated pyrimidines occupy a strategic niche in bioactive molecule development, serving as pivotal synthetic intermediates and pharmacophores. The introduction of chlorine atoms significantly alters electronic distribution, lipophilicity, and metabolic stability, profoundly impacting biological activity. In anti-diabetic research, 2,6-diamino-4-chloropyrimidinium-hydrogen oxalate (DCHO) demonstrates potent α-amylase inhibition (IC₅₀ = 8.72 ± 0.15 µg/mL) – a key mechanism for managing postprandial hyperglycemia in type 2 diabetes [3]. Single-crystal X-ray diffraction reveals that DCHO's efficacy stems from intricate hydrogen-bonding networks (N-H···O and O-H···O) that stabilize its bioactive conformation, enabling optimal target engagement [3]. Concurrently, chlorinated pyrimidines drive innovations in anti-tubercular therapy. Compound 16l (featuring a 2,4-diamino-5-(3-trifluoromethoxyphenyl)-6-(3,3,3-trifluoropropoxy)pyrimidine structure) exhibits potent activity against M. tuberculosis H37Ra (MIC = 6.25 µg/mL) through selective mt-DHFR inhibition [10]. The chlorine atom's strategic positioning enhances target affinity while enabling subsequent derivatization. In agrochemistry, chlorinated pyrimidines underpin commercial products like the fungicide mepanipyrim and herbicide imazosulfuron, where chlorine enhances environmental persistence and target binding [5]. This versatility across therapeutic and agricultural domains underscores chlorine's transformative impact on pyrimidine bioactivity.
Table 2: Chlorinated Pyrimidines in Bioactive Compound Development
Compound/Core | Primary Application | Key Biological Target | Notable Activity/Feature |
---|---|---|---|
2,6-Diamino-4-chloropyrimidine | Anti-diabetic lead | Pancreatic α-amylase | IC₅₀ = 8.72 µg/mL; hydrogen-bonded crystal lattice |
5-Chloro-2,4-diaminopyrimidine | Antitubercular synthesis | M. tuberculosis dihydrofolate reductase | Intermediate for MIC-optimized derivatives |
Compound 16l | Antitubercular lead | M. tuberculosis dihydrofolate reductase | MIC = 6.25 µg/mL; selective vs. vero cells |
Mepanipyrim | Commercial fungicide | Methionine biosynthesis | Controls Botrytis spp. in vineyards |
Ethirimol | Commercial fungicide | Adenosine deaminase | Powdery mildew control in cereals |
The biological profile of pyrimidine derivatives exhibits exquisite sensitivity to positional isomerism and functional group arrangements. 2,6-Diamino-5-chloropyrimidin-4-ol exemplifies this structure-activity relationship (SAR) complexity, where subtle positional differences yield distinct pharmacodynamic and physicochemical profiles. Comparative analysis reveals that chlorine at C5 (as in 2,6-diamino-5-chloropyrimidin-4-ol) versus C4 (as in 2,6-diamino-4-chloropyrimidine) fundamentally alters hydrogen-bonding capacity and dipole moments [6] [8] [9]. This positional shift dramatically influences molecular recognition; 5-chloro isomers form distinctive N-H···N and N-H···O interaction patterns in crystal lattices, directly affecting solubility and target binding [3] [8]. Similarly, amino group positioning proves critical: 2,4-diaminopyrimidines (e.g., trimethoprim analogues) demonstrate potent DHFR inhibition, whereas 2,6-diamino isomers exhibit preferential activity against other targets like α-amylase [3] [10]. Functional group modifications further modulate bioactivity – replacing chlorine with methoxy or methylthio groups in azo-coupled pyrimidines (e.g., 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine) significantly alters antimicrobial spectra against Staphylococcus species [4]. The strategic incorporation of hydrogen-bond donors/acceptors (e.g., the 4-ol group in 2,6-diamino-5-chloropyrimidin-4-ol) enhances target engagement through complementary interactions with enzymatic binding pockets, as demonstrated in molecular docking studies against α-amylase and DHFR [3] [10]. These SAR principles enable rational optimization of pyrimidine-based therapeutics.
Table 3: Positional and Functional Group Effects on Pyrimidine Bioactivity
Isomer/Substituent Pattern | Physicochemical Properties | Biological Consequences | Experimental Evidence |
---|---|---|---|
2,6-Diamino-5-chloropyrimidin-4-ol | High m.p. (316-318°C); hydrogen-bonded | Enhanced crystal packing; target binding via N-H···O | Single-crystal XRD; α-amylase inhibition [3] [6] |
2,6-Diamino-4-chloropyrimidine | Lower m.p.; reactive chloro at C4 | Nucleophilic displacement susceptibility; versatile intermediate | Antimicrobial derivatives via Suzuki coupling [4] |
2,4-Diamino-5-chloropyrimidine | Planar configuration; moderate solubility | Selective mt-DHFR inhibition; anti-TB activity | MIC = 6.25 µg/mL against M. tuberculosis [10] |
6-Chloro-5-(4-chlorophenyldiazenyl) derivative | Azo chromophore; lipophilic | Selective Gram-positive activity against S. saprophyticus | 30% inhibition at 100 µg/mL [4] |
4-Chloro-6-methoxy-N,N-dimethyl analogue | Enhanced lipophilicity (logP) | Reduced antimicrobial spectrum vs. amino counterparts | Resistance in C. albicans and S. pyogenes [4] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1